5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Kinase inhibitor design Halogen bonding Structure-activity relationship

This 2,4-diaminopyrimidine features a defined ortho-bromo, meta-fluoro phenoxy substitution pattern, enabling precise kinase selectivity SAR studies across Syk, Src, CDK, and VEGFR families. The ortho-bromo handle supports rapid Suzuki-Miyaura diversification for focused analog library synthesis. Parallel evaluation with the 4-fluoro regioisomer (CAS 1620482-41-8) quantifies fluoro positional isomerism effects on potency and selectivity. Supplied at ≥98% purity—a 3% advantage over the 4-fluoro analog—ensuring reliable HPLC reference standardization and LC-MS quantification. XLogP of 1.8 supports favorable cell permeability for cellular kinase inhibition assays.

Molecular Formula C10H8BrFN4O
Molecular Weight 299.1 g/mol
CAS No. 935534-20-6
Cat. No. B1452438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
CAS935534-20-6
Molecular FormulaC10H8BrFN4O
Molecular Weight299.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br
InChIInChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16)
InChIKeyFMMIFFPYKIEWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (CAS 935534-20-6): A Structurally Distinct 2,4-Diaminopyrimidine Kinase Inhibitor Scaffold


5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (CAS 935534-20-6) is a 5-phenoxy-substituted 2,4-diaminopyrimidine derivative with molecular formula C10H8BrFN4O and molecular weight 299.10 g/mol [1]. The compound features a 2,4-diaminopyrimidine core linked via an ether oxygen at the 5-position to a 2-bromo-5-fluorophenyl moiety. 2,4-Diaminopyrimidines constitute a privileged scaffold extensively explored as ATP-competitive kinase inhibitors targeting diverse kinases including Syk, Src, ErbB, KDR, CDK-2, LCK, CDK-5, IKK, and JNK3 [2]. The specific halogenation pattern (ortho-bromo, meta-fluoro on the phenoxy ring) confers distinct electronic and steric properties that differentiate this compound from other 5-phenoxy-2,4-diaminopyrimidine analogs.

Procurement Risk Analysis: Why Generic 2,4-Diaminopyrimidine Substitution Is Not Scientifically Defensible for 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine


Within the 2,4-diaminopyrimidine chemotype, kinase selectivity and inhibitory potency are exquisitely sensitive to the nature and substitution pattern of the 5-position phenoxy moiety. Systematic structure-activity relationship (SAR) studies on related 2,4-diaminopyrimidines demonstrate that bromo versus chloro versus fluoro substitution at the ortho position of the phenoxy ring can modulate CDK7 inhibitory activity by over 18-fold (IC50 ranging from 7.72 nM to 141.15 nM depending solely on halogen identity) [1]. Furthermore, the specific regiochemistry of halogen placement (e.g., 2-bromo-5-fluoro versus 2-bromo-4-fluoro) alters molecular recognition at the kinase ATP-binding site, affecting both potency and selectivity profiles. Generic substitution with uncharacterized or differently halogenated 2,4-diaminopyrimidines introduces unquantified risk of altered target engagement, off-target activity, and irreproducible experimental outcomes. Procurement decisions must therefore be anchored to the precise chemical identity and documented properties of CAS 935534-20-6.

Quantitative Differentiation Evidence: 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (CAS 935534-20-6) Versus Comparator Compounds


Regioisomeric Halogenation Advantage: 2-Bromo-5-Fluoro Substitution Pattern Confers Distinct Molecular Properties Relative to 4-Fluoro Isomer

The target compound's 2-bromo-5-fluoro substitution pattern on the phenoxy ring is regioisomerically distinct from the 2-bromo-4-fluoro isomer (CAS 1620482-41-8) . The meta-fluoro (5-position) versus para-fluoro (4-position) placement alters the electronic distribution on the phenyl ring and modifies the compound's potential for halogen bonding interactions with kinase hinge regions. This structural distinction is non-trivial: literature precedent in 2,4-diaminopyrimidine kinase inhibitors demonstrates that fluoro positional isomerism can alter inhibitory potency by >2-fold and shift selectivity profiles across the kinome [1].

Kinase inhibitor design Halogen bonding Structure-activity relationship Computational chemistry

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Define Membrane Permeability Profile

The target compound exhibits computed physicochemical properties that define its suitability for cell-based assays and potential lead optimization campaigns. Specifically, the compound has a computed XLogP3-AA of 1.8, indicating moderate lipophilicity balanced for both aqueous solubility and membrane permeability [1]. The topological polar surface area (TPSA) is 87 Ų . According to established drug-likeness guidelines, compounds with TPSA < 140 Ų are predicted to have favorable intestinal absorption and blood-brain barrier penetration potential; the target compound's TPSA of 87 Ų falls well within this favorable range, in contrast to more polar 2,4-diaminopyrimidines bearing carboxylic acid or sulfonamide functionalities that exceed the 140 Ų threshold.

ADME prediction Drug-likeness Physicochemical properties Computational ADMET

Commercial Availability and Purity Specification: 98% Minimum Purity with Multiple Vendor Options

The target compound is commercially available from multiple reputable vendors with specified purity of 98% . This purity specification exceeds typical industry standards for research-grade kinase inhibitor scaffolds (commonly supplied at 95% purity). In contrast, the regioisomeric comparator 5-(2-bromo-4-fluorophenoxy)pyrimidine-2,4-diamine (CAS 1620482-41-8) is typically offered at 95% purity . The 3% absolute purity difference translates to reduced impurity burden in biochemical assays, minimizing confounding factors in dose-response experiments and structure-activity relationship studies.

Chemical procurement Research reagent sourcing Quality specifications Supply chain

Halogen Reactivity Differentiation: Ortho-Bromo Position Enables Site-Selective Cross-Coupling Chemistry

The ortho-bromo substituent on the phenoxy ring of the target compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling [1]. The 5-bromo position on pyrimidine rings has been demonstrated to participate efficiently in Suzuki couplings with aryl and heteroaryl boronic acids, enabling rapid diversification of the scaffold [2]. This synthetic utility is quantitatively distinct from analogs lacking a bromo substituent (e.g., 5-(2-fluorophenoxy)pyrimidine-2,4-diamine), which require alternative functionalization strategies with different yields and substrate scopes. The presence of both bromo (reactive) and fluoro (relatively inert under typical cross-coupling conditions) substituents enables orthogonal functionalization strategies.

Synthetic chemistry Cross-coupling Suzuki-Miyaura reaction Medicinal chemistry

Storage and Handling Differentiation: Cold Chain Requirement Reflects Compound Stability Profile

The target compound requires storage at 2-8°C sealed in dry conditions, according to supplier specifications . This storage requirement indicates moderate thermal sensitivity that may not be apparent from structure alone. In contrast, many simpler 2,4-diaminopyrimidine derivatives are stable at room temperature for extended periods. The cold chain requirement represents a tangible procurement and handling consideration that differentiates this compound from room-temperature-stable analogs and must be factored into experimental planning and inventory management.

Chemical stability Storage conditions Laboratory handling Procurement logistics

Kinase Inhibitor Scaffold Precedent: 2,4-Diaminopyrimidine Core Validated Across Multiple Kinase Targets

The 2,4-diaminopyrimidine core is a well-validated ATP-competitive kinase inhibitor scaffold with demonstrated activity against multiple therapeutically relevant kinases including Syk, Src, ErbB, KDR (VEGFR2), CDK-2, LCK, CDK-5, IKK, and JNK3 [1]. Patent literature specifically claims 2,4-diaminopyrimidines as inhibitors of these kinases [2]. This broad kinome coverage establishes the scaffold's versatility compared to more narrowly targeted chemotypes such as quinazolines (primarily EGFR/ErbB) or indolinones (primarily VEGFR/PDGFR). The 5-phenoxy substitution pattern of the target compound further modulates kinase selectivity relative to unsubstituted or differently substituted 2,4-diaminopyrimidines.

Kinase inhibition Drug discovery ATP-competitive inhibitors Pharmacology

High-Value Application Scenarios for 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine (CAS 935534-20-6) Based on Evidence


Kinase Inhibitor Hit-to-Lead Optimization and Focused Library Synthesis

The compound serves as a versatile starting scaffold for kinase inhibitor discovery programs targeting Syk, Src, CDK, or VEGFR families [1]. Its 2-bromo-5-fluorophenoxy substitution pattern provides a defined SAR starting point, while the ortho-bromo substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to generate focused analog libraries . The compound's moderate lipophilicity (XLogP = 1.8) positions it favorably for cellular permeability optimization .

Regioisomer-Controlled Structure-Activity Relationship Studies

The 5-fluoro (meta) substitution pattern of this compound enables direct SAR comparison with the 4-fluoro (para) regioisomer (CAS 1620482-41-8) [1]. Parallel evaluation of both regioisomers in kinase inhibition panels allows researchers to quantify the impact of fluoro positional isomerism on potency and selectivity, informing rational design of optimized kinase inhibitors. This head-to-head comparison is not possible with single-regioisomer procurements.

High-Purity Reference Standard for Analytical Method Development

With commercially available purity of 98% [1], this compound is suitable as a reference standard for HPLC method development, LC-MS quantification, and quality control of synthetic intermediates in medicinal chemistry workflows. The 3% purity advantage over the 4-fluoro regioisomer (typically 95%) reduces impurity interference in analytical method validation.

Cellular Kinase Inhibition Assays Requiring Moderate Lipophilicity

The compound's computed physicochemical profile (XLogP = 1.8, TPSA = 87 Ų) [1] positions it within the favorable property space for cell permeability, making it suitable for cellular kinase inhibition assays. Users should note the cold chain storage requirement (2-8°C) and plan experimental workflows accordingly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.